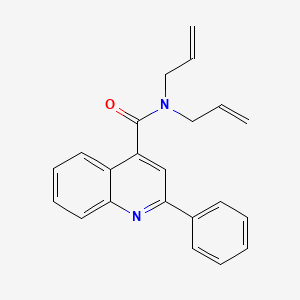
3-methoxy-N-(2-phenylethyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-phenylethyl)-2-naphthamide, also known as GW501516, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its performance-enhancing properties.
Aplicaciones Científicas De Investigación
Selectivity Engineering in Chemical Synthesis
Studies have demonstrated the use of naphthyl derivatives in catalytic processes, such as the O-methylation of 2-naphthol to produce 2-methoxynaphthalene, a key intermediate in the manufacture of the non-steroidal anti-inflammatory drug naproxen. This process utilizes green chemistry principles, employing dimethyl carbonate as a safer methylation agent and focusing on catalyst efficiency and selectivity to minimize environmental impact (Yadav & Salunke, 2013).
Electrocatalysis in Drug Synthesis
Electrocatalytic methods have been explored for the synthesis of anti-inflammatory compounds. For instance, the electrocatalytic reduction of arylethyl chlorides, precursors to anti-inflammatory drugs, showcases the potential for greener and more efficient synthesis routes. The presence of CO2 enhances the electrocatalytic effect, underscoring the role of innovative approaches in pharmaceutical manufacturing (Isse, Ferlin, & Gennaro, 2005).
Anticancer Activity of Naphthyridine Derivatives
Naphthyridine derivatives, including compounds with methoxy groups, have shown promising anticancer activity. Research into these compounds has revealed their ability to induce cell death mechanisms such as necroptosis and apoptosis in melanoma cells, highlighting the therapeutic potential of structurally similar naphthyl derivatives in cancer treatment (Kong et al., 2018).
Photophysical Properties of Polymers
The functionalization of polymers with naphthyl and methoxy groups has been investigated to tune the optical and photophysical properties of materials, such as poly(thiophene)s. These modifications can significantly enhance solid-state emission, opening up applications in optoelectronics and advanced material sciences (Li, Vamvounis, & Holdcroft, 2002).
Synthesis of Anti-inflammatory Agents
A practical method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to the anti-inflammatory agent naproxen, has been developed, showcasing the role of naphthyl derivatives in pharmaceutical synthesis. This method emphasizes efficiency and practicality, underscoring the ongoing need for streamlined synthesis processes in drug development (Hiyama, Wakasa, Ueda, & Kusumoto, 1990).
Propiedades
IUPAC Name |
3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-23-19-14-17-10-6-5-9-16(17)13-18(19)20(22)21-12-11-15-7-3-2-4-8-15/h2-10,13-14H,11-12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEKVLYQBREOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(2-phenylethyl)naphthalene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-2-naphthamide](/img/structure/B5563297.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1-benzothiophene-5-carboxamide dihydrochloride](/img/structure/B5563301.png)

![(1S*,5R*)-3-[(2,3-difluorophenyl)acetyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5563314.png)


![3-methyl-N-(4-methylphenyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5563353.png)
![(1S*,5R*)-6-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5563359.png)


![2-chloro-N-({[4-(dimethylamino)-6-(2-furyl)-1,3,5-triazin-2-yl]amino}carbonyl)benzenesulfonamide](/img/structure/B5563376.png)
![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5563382.png)
![4-[4-(7,8-dihydro-1,6-naphthyridin-6(5H)-ylcarbonyl)phenyl]-2-methyl-2-butanol](/img/structure/B5563387.png)
